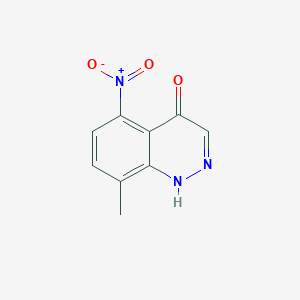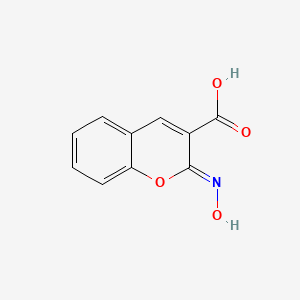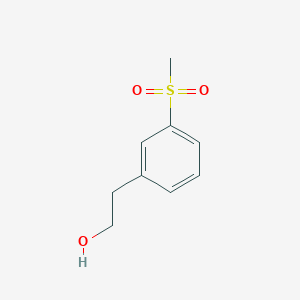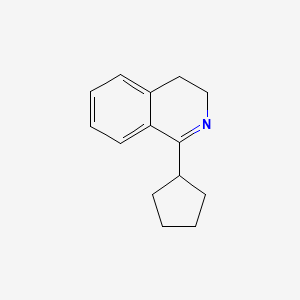
5,6-Dichloro-1-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloro-1-methyl-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of chlorine atoms at the 5 and 6 positions, along with a methyl group at the nitrogen atom, makes this compound unique and potentially useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-1-methyl-1H-indole can be achieved through several methods. One common approach involves the reaction of 5,6-dichloroindole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
化学反応の分析
Types of Reactions: 5,6-Dichloro-1-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form dihydroindole derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, and solvents like acetic acid or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, and solvents like ether or tetrahydrofuran.
Major Products:
- Substitution reactions yield various substituted indole derivatives.
- Oxidation reactions produce indole-2,3-dione derivatives.
- Reduction reactions result in dihydroindole derivatives.
科学的研究の応用
Chemistry: 5,6-Dichloro-1-methyl-1H-indole is used as a building block in the synthesis of more complex indole derivatives. Its unique substitution pattern allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, indole derivatives are known for their diverse biological activities. This compound may be investigated for its potential antimicrobial, antiviral, or anticancer properties.
Medicine: Indole derivatives are often explored for their therapeutic potential. This compound could be studied for its ability to interact with biological targets, such as enzymes or receptors, and its potential as a lead compound in drug discovery.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 5,6-Dichloro-1-methyl-1H-indole depends on its specific application. In biological systems, indole derivatives often interact with enzymes, receptors, or other proteins, leading to various biological effects. The presence of chlorine atoms and a methyl group may influence the compound’s binding affinity and specificity towards its molecular targets. Detailed studies on the compound’s interaction with specific pathways and targets are necessary to elucidate its mechanism of action.
類似化合物との比較
5,6-Dichloroindole: Lacks the methyl group at the nitrogen atom, which may affect its reactivity and biological activity.
1-Methylindole: Lacks the chlorine atoms at the 5 and 6 positions, which may influence its chemical properties and applications.
5,7-Dichloro-1-methyl-1H-indole: Similar structure but with chlorine atoms at different positions, leading to potential differences in reactivity and biological activity.
Uniqueness: 5,6-Dichloro-1-methyl-1H-indole’s unique substitution pattern, with chlorine atoms at the 5 and 6 positions and a methyl group at the nitrogen atom, distinguishes it from other indole derivatives. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H7Cl2N |
|---|---|
分子量 |
200.06 g/mol |
IUPAC名 |
5,6-dichloro-1-methylindole |
InChI |
InChI=1S/C9H7Cl2N/c1-12-3-2-6-4-7(10)8(11)5-9(6)12/h2-5H,1H3 |
InChIキー |
FSZWNEYRRSZKBS-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=CC(=C(C=C21)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Butanenitrile, 3,3-dimethyl-2-[[(trimethylsilyl)oxy]amino]-](/img/structure/B11898660.png)


![3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile](/img/structure/B11898692.png)





